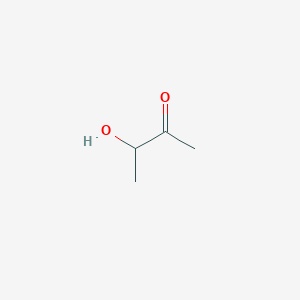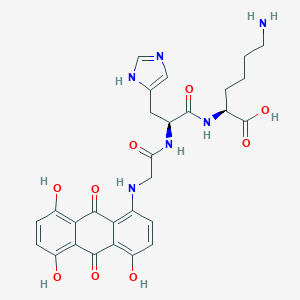
Dhq-ghk
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
Dhq-ghk is a synthetic peptide that has gained significant attention in the scientific community due to its potential therapeutic applications. It is a peptide composed of the amino acids Asp-His-Gly and Lys, and it is believed to have anti-inflammatory, antioxidant, and anti-aging properties. In
Mecanismo De Acción
The exact mechanism of action of Dhq-ghk is not fully understood, but it is believed to work by modulating the activity of certain enzymes and signaling pathways in the body. It has been shown to inhibit the activity of cyclooxygenase-2 (COX-2), an enzyme involved in inflammation, and to activate the nuclear factor erythroid 2-related factor 2 (Nrf2) pathway, which plays a role in antioxidant defense.
Efectos Bioquímicos Y Fisiológicos
Dhq-ghk has been shown to have a variety of biochemical and physiological effects. It has been shown to inhibit the production of inflammatory cytokines, such as interleukin-6 (IL-6) and tumor necrosis factor-alpha (TNF-α), and to increase the production of antioxidant enzymes, such as superoxide dismutase (SOD) and catalase. It has also been shown to increase collagen synthesis and improve skin elasticity, potentially making it useful in the development of cosmetic products.
Ventajas Y Limitaciones Para Experimentos De Laboratorio
One advantage of using Dhq-ghk in lab experiments is that it is relatively easy to synthesize using SPPS techniques. It is also relatively stable and can be stored for extended periods of time. However, one limitation is that it can be expensive to synthesize in large quantities, which could limit its use in certain experiments.
Direcciones Futuras
There are numerous future directions for research on Dhq-ghk. One area of interest is its potential as a treatment for arthritis and other inflammatory conditions. Another area of interest is its potential as an anti-aging agent, particularly in the development of cosmetic products. Additionally, there is interest in exploring the potential of Dhq-ghk as a treatment for cardiovascular disease and other conditions. Further research is needed to fully understand the mechanism of action of Dhq-ghk and to explore its potential therapeutic applications.
In conclusion, Dhq-ghk is a synthetic peptide with potential therapeutic applications due to its anti-inflammatory, antioxidant, and anti-aging properties. It is synthesized using SPPS techniques and has been the subject of numerous scientific studies. While its exact mechanism of action is not fully understood, it is believed to work by modulating the activity of certain enzymes and signaling pathways in the body. Further research is needed to fully explore the potential of Dhq-ghk as a therapeutic agent.
Métodos De Síntesis
Dhq-ghk is synthesized using solid-phase peptide synthesis (SPPS) techniques. This involves the use of a resin-bound amino acid as a starting material, which is then coupled with other amino acids to form a peptide chain. The peptide is then cleaved from the resin and purified using high-performance liquid chromatography (HPLC).
Aplicaciones Científicas De Investigación
Dhq-ghk has been the subject of numerous scientific studies due to its potential therapeutic applications. It has been shown to have anti-inflammatory and antioxidant properties, which could make it a useful treatment for a variety of conditions, including arthritis and cardiovascular disease. It has also been shown to have anti-aging effects, potentially making it useful in the development of cosmetic products.
Propiedades
Número CAS |
132391-61-8 |
|---|---|
Nombre del producto |
Dhq-ghk |
Fórmula molecular |
C28H30N6O9 |
Peso molecular |
594.6 g/mol |
Nombre IUPAC |
(2S)-6-amino-2-[[(2S)-3-(1H-imidazol-5-yl)-2-[[2-[(4,5,8-trihydroxy-9,10-dioxoanthracen-1-yl)amino]acetyl]amino]propanoyl]amino]hexanoic acid |
InChI |
InChI=1S/C28H30N6O9/c29-8-2-1-3-15(28(42)43)34-27(41)16(9-13-10-30-12-32-13)33-20(38)11-31-14-4-5-17(35)22-21(14)25(39)23-18(36)6-7-19(37)24(23)26(22)40/h4-7,10,12,15-16,31,35-37H,1-3,8-9,11,29H2,(H,30,32)(H,33,38)(H,34,41)(H,42,43)/t15-,16-/m0/s1 |
Clave InChI |
ODOWVYLQAQARPO-HOTGVXAUSA-N |
SMILES isomérico |
C1=CC(=C2C(=C1NCC(=O)N[C@@H](CC3=CN=CN3)C(=O)N[C@@H](CCCCN)C(=O)O)C(=O)C4=C(C=CC(=C4C2=O)O)O)O |
SMILES |
C1=CC(=C2C(=C1NCC(=O)NC(CC3=CN=CN3)C(=O)NC(CCCCN)C(=O)O)C(=O)C4=C(C=CC(=C4C2=O)O)O)O |
SMILES canónico |
C1=CC(=C2C(=C1NCC(=O)NC(CC3=CN=CN3)C(=O)NC(CCCCN)C(=O)O)C(=O)C4=C(C=CC(=C4C2=O)O)O)O |
Secuencia |
GHK |
Sinónimos |
4-(glycyl-histidyl-lysine)-1,5,8-trihydroxyanthraquinone DHQ-GHK |
Origen del producto |
United States |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.



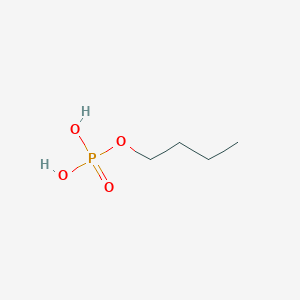
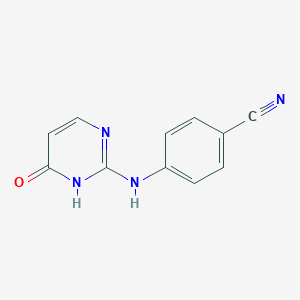
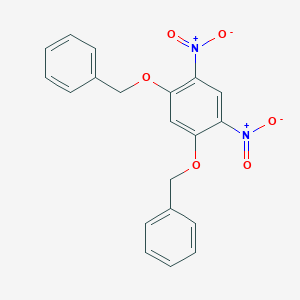
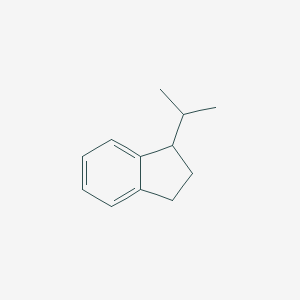
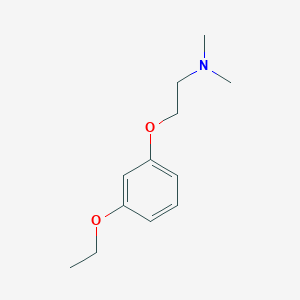


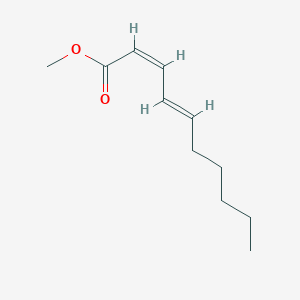
![tert-butyl 2-methyl-2-[[(2S)-4-methyl-2-[[2-methyl-2-[[2-[[2-methyl-2-(phenylmethoxycarbonylamino)propanoyl]amino]acetyl]amino]propanoyl]amino]pentanoyl]amino]propanoate](/img/structure/B143597.png)



